REACTION_CXSMILES
|
[N+](CC1CC[C:9]2[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=2[CH2:7][CH2:6]1)([O-])=O.CC(C)([O-:19])C.[K+].[O-][Mn](=O)(=O)=O.[K+].OS([O-])=O.[Na+].[CH2:33]1[CH2:37][O:36][CH2:35][CH2:34]1>O.COC(C)(C)C>[CH:14]1[C:15]2[CH2:37][CH2:33][CH:34]([C:35]([OH:19])=[O:36])[CH2:6][CH2:7][C:8]=2[CH:9]=[CH:12][CH:13]=1 |f:1.2,3.4,5.6|
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Name
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7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene
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Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC1CCC2=C(CC1)C=CC=C2
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Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
263 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. until GC analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between −15 and −5° C
|
Type
|
ADDITION
|
Details
|
was added dropwise over 75 minutes
|
Duration
|
75 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between −3 and 3° C
|
Type
|
STIRRING
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Details
|
the resulting mixture was stirred for 30 minutes until a milky white slurry
|
Duration
|
30 min
|
Type
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CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
This slurry was filtered
|
Type
|
WASH
|
Details
|
washed with a solution of 3N NaOH (50 ml) and water (100 ml)
|
Type
|
ADDITION
|
Details
|
The pH of the filtrate was adjusted from 8.6 to 12.5 by the addition of 3N NaOH (100 ml) and 6N NaOH (40 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated and to the aqueous phase
|
Type
|
ADDITION
|
Details
|
was added tert-butyl methyl ether (500 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were again separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with tert-butyl methyl ether (2×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=C1CCC(CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |